trans-2,6-Dimethylmorpholine hydrochloride
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Overview
Description
trans-2,6-Dimethylmorpholine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of morpholine, characterized by the presence of two methyl groups at the 2 and 6 positions on the morpholine ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-2,6-Dimethylmorpholine hydrochloride typically involves the racemic separation of trans-2,6-dimethylmorpholine. One common method includes reacting racemic trans-2,6-dimethylmorpholine with optically active mandelic acid. The process involves the following steps :
Reaction with Mandelic Acid: Racemic trans-2,6-dimethylmorpholine is reacted with optically active mandelic acid in isopropanol.
Salt Formation: The reaction forms a salt between mandelic acid and one enantiomer of trans-2,6-dimethylmorpholine.
Separation: The salt is then removed from the reaction medium, separating the desired enantiomer.
Isolation: The optically active trans-2,6-dimethylmorpholine is isolated.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar racemic separation techniques. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: trans-2,6-Dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: In chemistry, trans-2,6-dimethylmorpholine hydrochloride is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It helps in understanding the interactions and mechanisms of action of similar compounds.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Industrially, this compound is used in the production of fungicides and other agrochemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of trans-2,6-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- cis-2,6-Dimethylmorpholine
- 2,6-Dimethylmorpholine
Comparison: trans-2,6-Dimethylmorpholine hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions. Compared to cis-2,6-dimethylmorpholine, the trans isomer has different physical and chemical properties, making it suitable for distinct applications. The presence of the hydrochloride group also enhances its solubility and stability in various solvents .
Properties
IUPAC Name |
(2S,6S)-2,6-dimethylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUYYPUMLXCLF-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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